![molecular formula C24H19ClN2O B4666922 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide CAS No. 5699-04-7](/img/structure/B4666922.png)
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide
Overview
Description
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide, also known as CQ-1, is a quinoline-based compound that has gained significant attention in scientific research due to its potential as an anticancer agent.
Mechanism of Action
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Specifically, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair, leading to DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. In addition, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One major advantage of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide is its potential as a potent anticancer agent with multiple mechanisms of action. However, limitations include its poor solubility in water and potential toxicity at high doses, which may limit its clinical application.
Future Directions
Future research on 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide should focus on its potential as a combination therapy with other anticancer agents, as well as its use in the treatment of inflammatory diseases. In addition, further studies are needed to optimize the synthesis method and improve the solubility and bioavailability of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide. Finally, preclinical studies are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide in animal models before clinical trials can be initiated.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent, with promising results in various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O/c1-15-7-12-19(13-16(15)2)26-24(28)21-14-23(17-8-10-18(25)11-9-17)27-22-6-4-3-5-20(21)22/h3-14H,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJLRWEEMTGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366752 | |
Record name | 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5699-04-7 | |
Record name | 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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